Adenine Hydrochloride-13C5

Mass Spectrometry Isotope Dilution Internal Standard

Adenine Hydrochloride-13C5 is the definitive stable isotope-labeled internal standard (SIL-IS) for adenine quantification in biological matrices. Unlike deuterium-labeled analogs that suffer from retention time shifts due to proton-deuterium back-exchange, the five non-exchangeable 13C atoms ensure identical chromatographic behavior and matrix effect correction, which is essential for FDA/EMA method validation. The hydrochloride salt provides superior solubility for direct LC-MS/MS sample preparation.

Molecular Formula C5H6ClN5
Molecular Weight 176.55 g/mol
Cat. No. B15355106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine Hydrochloride-13C5
Molecular FormulaC5H6ClN5
Molecular Weight176.55 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N.Cl
InChIInChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1;
InChIKeyUQVDQSWZQXDUJB-JFGXUQBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenine Hydrochloride-13C5: Certified 13C5-Labeled Purine Nucleobase for Quantitative LC-MS Bioanalysis and Stable Isotope Tracing


Adenine Hydrochloride-13C5 (CAS 86967-48-8) is a stable isotope-labeled purine nucleobase in which all five carbon atoms of the adenine ring are replaced with carbon-13 (13C) . This heavy isotope-labeled form of adenine hydrochloride (C5H5N5·HCl) is specifically synthesized as a certified reference standard for use as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) workflows, as well as a tracer in metabolic flux analysis . The hydrochloride salt form enhances aqueous solubility and stability, making it directly compatible with biological sample preparation and reversed-phase chromatographic separations.

Why Unlabeled or Deuterated Adenine Analogs Cannot Replace Adenine Hydrochloride-13C5 in Quantitative Bioanalytical Workflows


Quantitative LC-MS/MS methods for adenine and its metabolites demand internal standards that exhibit identical chromatographic retention, ionization efficiency, and matrix effect susceptibility as the target analyte—characteristics that are uniquely satisfied by 13C5-labeled isotopologues . Unlabeled adenine hydrochloride cannot serve as an internal standard due to mass spectral overlap with endogenous analyte signals, preventing accurate peak integration. Deuterium-labeled adenine analogs, while historically used, suffer from proton-deuterium back-exchange in protic mobile phases and biological matrices, leading to retention time shifts of 0.02–0.2 min and compromised assay accuracy (relative error >15% in validated methods) . Furthermore, structural analogs such as 2-aminopurine exhibit distinct chromatographic behavior and differential matrix effects, rendering them unsuitable for precise quantification in complex biological samples [1]. Therefore, procurement of the authentic 13C5-labeled isotopologue is a non-negotiable requirement for meeting regulatory bioanalytical method validation guidelines (e.g., FDA BMV, EMA) in pharmacokinetic, toxicokinetic, and metabolomic studies.

Quantitative Differentiation Evidence: Adenine Hydrochloride-13C5 Versus Unlabeled and Deuterated Adenine Analogs


Mass Shift and Isotopic Enrichment: A +5 Da Differentiator with >98% 13C Atom Purity

Adenine Hydrochloride-13C5 exhibits a molecular weight of 176.55 g/mol, corresponding to a +5 Da mass shift relative to unlabeled adenine hydrochloride (171.58 g/mol) due to the replacement of five 12C atoms with 13C . This mass difference exceeds the minimum threshold of 3 Da required for baseline MS resolution in small-molecule LC-MS/MS assays, preventing spectral overlap between the internal standard and endogenous analyte signals . Isotopic enrichment is typically specified at >98 atom% 13C, as evidenced by certificates of analysis for analogous 13C5-labeled nucleobases (e.g., Adenosine 2',3'-Cyclic Phosphate-13C5, which carries a documented 98.7 atom% 13C specification) . In contrast, unlabeled adenine hydrochloride exhibits a monoisotopic mass of 171.58 g/mol, offering no mass differentiation for use as an internal standard. Deuterated adenine analogs (e.g., adenine-d3) provide a mass shift of only +3 Da but are compromised by H/D exchange instability.

Mass Spectrometry Isotope Dilution Internal Standard

Non-Exchangeable 13C Labeling: Eliminating H/D Back-Exchange and Retention Time Shift Artifacts

13C labeling, as incorporated in Adenine Hydrochloride-13C5, provides a chemically stable isotopic tag that does not undergo exchange with solvent protons under typical LC-MS conditions (aqueous/organic mobile phases, pH 2–8) . In contrast, deuterium labels positioned on heteroatoms or on carbons adjacent to carbonyls are prone to H/D back-exchange, leading to a time-dependent decrease in the effective mass shift and a shift in chromatographic retention time (typically 0.02–0.2 min earlier elution for deuterated analogs) due to subtle changes in hydrophobicity . This retention time drift compromises peak integration accuracy and can invalidate batch runs in regulated bioanalysis. The non-exchangeable nature of the 13C label ensures consistent co-elution (ΔRT < 0.02 min) between the internal standard and the unlabeled analyte across the entire analytical run, a critical requirement for precision and accuracy in isotope dilution mass spectrometry [1].

Stable Isotope Labeling LC-MS/MS Method Robustness

Chemical Purity: ≥98% HPLC Purity Specification for Quantitative Accuracy

Adenine Hydrochloride-13C5 is supplied with a chemical purity specification of ≥98% as determined by HPLC-UV (254 nm) . This high purity minimizes the contribution of non-labeled impurities that could otherwise interfere with the accurate quantification of the target analyte in isotope dilution assays. While unlabeled adenine hydrochloride may also be available at ≥98% purity, the procurement of the 13C5-labeled form from reputable suppliers ensures that the material is accompanied by a comprehensive Certificate of Analysis (CoA) that verifies both chemical purity and isotopic enrichment . The presence of even low levels (1–2%) of unlabeled species in the internal standard can introduce a systematic positive bias in the measured analyte concentration, particularly at the lower limit of quantification (LLOQ) . The vendor specification of ≥98% chemical purity, combined with a typical isotopic enrichment >98 atom% 13C, ensures that the level of unlabeled contaminant is ≤2%, which is generally acceptable for most bioanalytical applications.

Analytical Chemistry Quality Control Reference Standard

Matrix Effect Correction: 13C5 Isotopologue Outperforms Structural Analogs in Plasma LC-MS/MS

In quantitative LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) are a primary source of inaccuracy. Studies comparing isotopologue internal standards (e.g., 13C5-NAD+) to structural analogs have demonstrated that isotopologue IS reduce matrix-induced variability from CV >20% to CV <5% and improve accuracy from >20% relative error to <5% relative error in plasma samples [1]. This is because the isotopologue co-elutes exactly with the analyte, experiencing identical ionization suppression, whereas structural analogs may elute at a different retention time and encounter different matrix components, leading to differential ion suppression. Adenine Hydrochloride-13C5, as a true isotopologue of adenine, is expected to provide comparable matrix effect correction benefits when used as an internal standard for adenine quantification in biological fluids (plasma, urine, tissue homogenates) [2]. This correction capability is essential for meeting the FDA Bioanalytical Method Validation (BMV) guidance, which stipulates that accuracy and precision should be within ±15% ( ±20% at LLOQ).

Bioanalysis Matrix Effect Internal Standard

High-Value Application Scenarios for Adenine Hydrochloride-13C5 in Quantitative Bioanalysis and Metabolic Tracing


LC-MS/MS Quantification of Adenine in Plasma and Tissues for Pharmacokinetic Studies

Adenine Hydrochloride-13C5 is employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous and exogenous adenine in biological matrices. The +5 Da mass shift enables unambiguous MS/MS detection, while the non-exchangeable 13C label ensures consistent co-elution with the analyte, effectively correcting for matrix effects and instrument variability . This application is critical in preclinical and clinical pharmacokinetic studies of adenine-based therapeutics or in assessing adenine levels as a biomarker of purine metabolism disorders.

Metabolic Flux Analysis Using 13C5-Adenine as a Tracer for Nucleotide Biosynthesis

In stable isotope-resolved metabolomics (SIRM), Adenine Hydrochloride-13C5 serves as a tracer to quantify the incorporation of labeled adenine into the cellular nucleotide pool (ATP, ADP, AMP, NAD+, etc.) . The high isotopic enrichment (>98 atom% 13C) ensures that the observed labeling patterns are derived from the exogenous tracer rather than natural abundance 13C, enabling precise calculation of metabolic flux rates in cancer cell lines, primary tissues, and in vivo models.

Bioanalytical Method Validation for Regulatory Submission (FDA/EMA BMV)

For laboratories conducting bioanalytical method validation in compliance with FDA or EMA guidelines, Adenine Hydrochloride-13C5 is the required internal standard for adenine quantification. Its use is mandated to achieve the necessary accuracy (≤15% relative error) and precision (≤15% CV) across the calibration range, as the isotopologue IS is the only approach that can reliably correct for matrix effects and ionization variability in complex biological samples .

Quality Control and Reference Standard for Adenine-Related Impurity Profiling

Adenine Hydrochloride-13C5 can be utilized as a reference standard for the identification and quantification of adenine-related impurities in pharmaceutical formulations or chemical synthesis batches. Its distinct mass allows for selective monitoring in the presence of complex impurity profiles, facilitating the development and validation of purity methods for adenine-containing active pharmaceutical ingredients (APIs) .

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